rac Ambrisentan Methyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

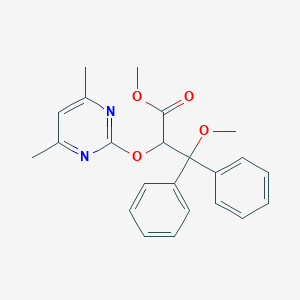

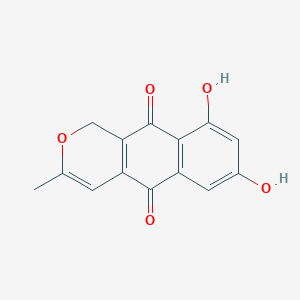

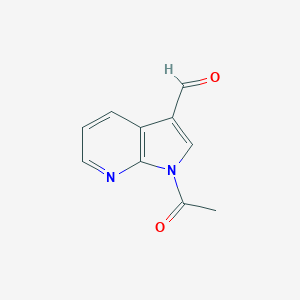

rac Ambrisentan Methyl Ester: is a chemical compound with the molecular formula C23H24N2O4. It is a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is related to Ambrisentan, which is a selective type A endothelin receptor antagonist used primarily in the treatment of pulmonary arterial hypertension .

Aplicaciones Científicas De Investigación

rac Ambrisentan Methyl Ester has several scientific research applications, including:

Mecanismo De Acción

Target of Action

The primary target of rac Ambrisentan Methyl Ester is the endothelin type A (ETA) receptor . The ETA receptor is a G-protein coupled receptor found in vascular smooth muscle cells. It plays a crucial role in vasoconstriction and cell proliferation .

Mode of Action

This compound is a selective antagonist of the ETA receptor . By selectively inhibiting the ETA receptor, it prevents the action of the endogenous peptide endothelin-1 (ET-1), which is a potent vasoconstrictor . This inhibition allows the muscles in blood vessels to relax, leading to a reduction in blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the endothelin signaling pathway . By blocking the ETA receptor, it inhibits the vasoconstrictive and proliferative effects mediated by ET-1. This leads to vasodilation and a decrease in pulmonary vascular resistance .

Pharmacokinetics

Studies on ambrisentan, a similar compound, have shown that it is well absorbed orally and reaches maximum plasma concentrations around 15 hours post-dose

Result of Action

The primary result of the action of this compound is a reduction in pulmonary arterial hypertension (PAH). By blocking the ETA receptor, it reduces vasoconstriction and lowers blood pressure in the pulmonary arteries .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of rac Ambrisentan Methyl Ester involves several steps. One common method includes the nucleophilic substitution reaction of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine with a suitable nucleophile, followed by esterification to form the methyl ester . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Types of Reactions: rac Ambrisentan Methyl Ester undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Comparación Con Compuestos Similares

Ambrisentan: The parent compound, used primarily for treating pulmonary arterial hypertension.

Darusentan: Another endothelin receptor antagonist with similar therapeutic applications.

Bosentan: A dual endothelin receptor antagonist used for similar indications.

Uniqueness: rac Ambrisentan Methyl Ester is unique due to its specific molecular structure and the presence of both enantiomers. This racemic mixture can exhibit different pharmacokinetic and pharmacodynamic properties compared to its individual enantiomers .

Propiedades

IUPAC Name |

methyl 2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4/c1-16-15-17(2)25-22(24-16)29-20(21(26)27-3)23(28-4,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-15,20H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOLWOXJIUGEGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC(C(=O)OC)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442925 |

Source

|

| Record name | AGN-PC-07RIXJ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240470-84-1 |

Source

|

| Record name | AGN-PC-07RIXJ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-3,4-dihydropyrazino[1,2-a]indole](/img/structure/B143146.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B143157.png)